

Introduction: The Significance of Chirality and Structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *(R)-(-)-2-Amino-1-phenylethanol HCl*

Cat. No.: B098687

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(R)-(-)-2-Amino-1-phenylethanol HCl is a chiral amino alcohol whose utility is fundamentally derived from its specific three-dimensional structure. The molecule possesses a single stereogenic center at the carbinol carbon (C1). The descriptor (R) denotes the absolute configuration based on the Cahn-Ingold-Prelog priority rules, while (-) signifies its levorotatory nature, meaning it rotates plane-polarized light to the left.^[1] This defined stereochemistry is paramount, as biological systems are inherently chiral. The (R)-enantiomer often exhibits significantly different, and typically more potent, biological activity compared to its (S)-counterpart.^[1] This enantioselectivity is a critical consideration in pharmaceutical design, where the "wrong" enantiomer can be inactive or even induce harmful side effects.^[1]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it more amenable to handling and use in various experimental and production settings.^[2] Structurally, it is an analog of endogenous catecholamine neurotransmitters like norepinephrine and dopamine, which underpins its value as a research tool in neuropharmacology.^{[1][2]}

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of **(R)-(-)-2-Amino-1-phenylethanol HCl** is essential for its effective use.

Core Chemical Properties

The key physicochemical data for the hydrochloride salt and its corresponding free base are summarized below. It is crucial to distinguish between the two forms, as properties like melting point and solubility can differ significantly.

Property	(R)-(-)-2-Amino-1-phenylethanol HCl	(R)-(-)-2-Amino-1-phenylethanol (Free Base)
CAS Number	18867-43-1[3]	2549-14-6[4]
Molecular Formula	C ₈ H ₁₁ NO·HCl[3]	C ₈ H ₁₁ NO[4]
Molecular Weight	173.64 g/mol [2][3]	137.18 g/mol [4]
Appearance	White to off-white crystalline powder	White, yellow, or orange crystalline powder
Melting Point	Not consistently reported; varies by source	58 - 64 °C
Boiling Point	Decomposes	160 °C @ 17 mmHg
Optical Rotation	Varies with concentration and solvent	[α] ²⁰ /D = -39° to -45° (c=1 in EtOH)

Solubility Profile

The hydrochloride salt form significantly improves aqueous solubility. While quantitative data for the HCl salt is sparse, qualitative assessments confirm its solubility in water. Data for the free base provides a useful reference.

Solvent	Solubility of Free Base	Remarks
Water	27 mg/mL[5]	The HCl salt is expected to have significantly higher aqueous solubility.
Ethanol	27 mg/mL[5]	Good solubility is expected for both forms.
Methanol	Soluble	Often used in synthetic procedures.[6]
DMSO	27 mg/mL[5]	A common solvent for preparing stock solutions for biological assays.
n-Hexane	Insoluble	Typical for polar amino alcohols.

Note: The solubility of amino acids and their derivatives in alcohol-water mixtures generally decreases as the hydrophobicity of the alcohol increases (e.g., solubility in methanol > ethanol > propanol).

Spectroscopic Characterization

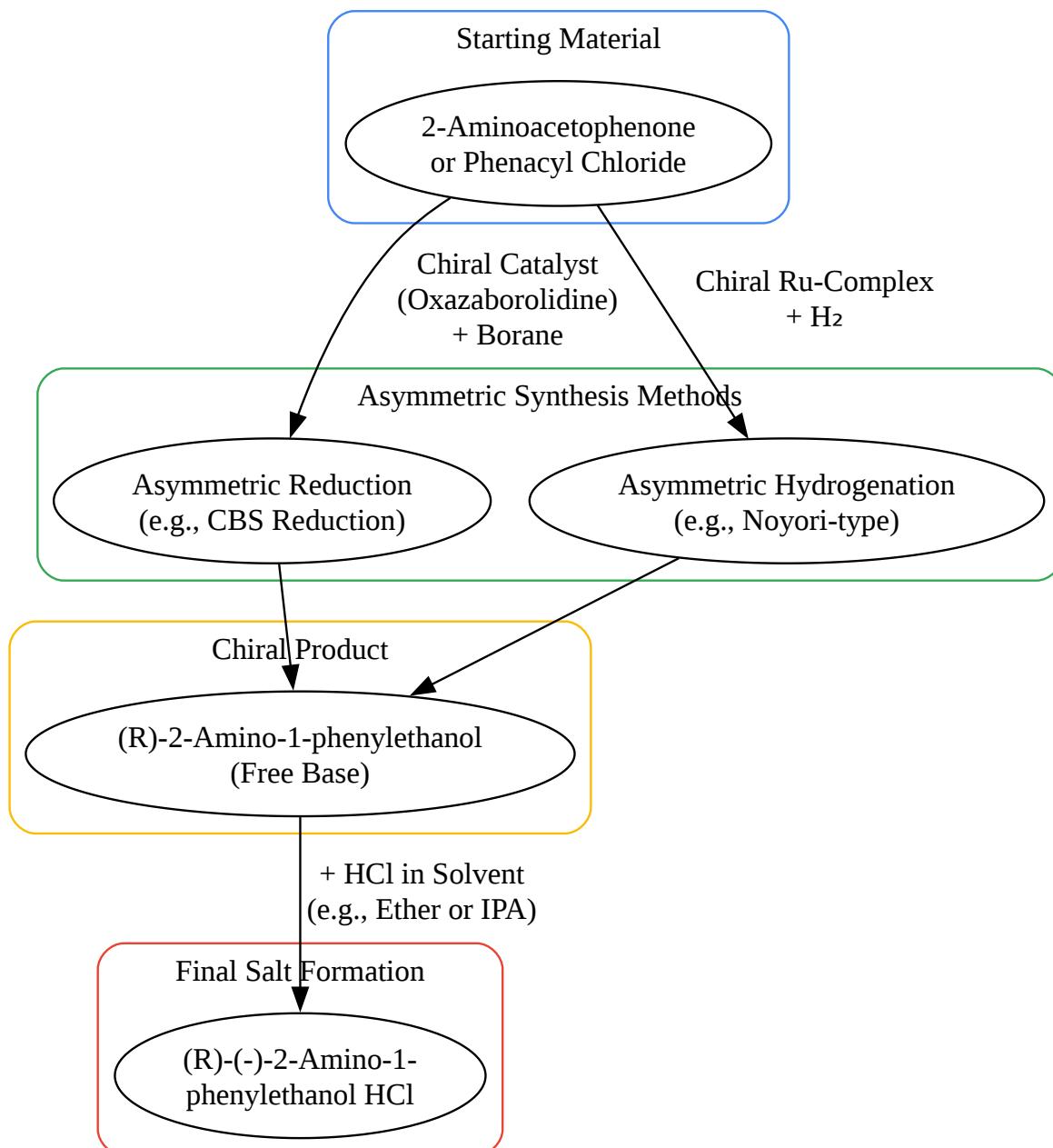
Spectroscopic analysis is indispensable for confirming the structural integrity and purity of the compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are primary tools for structural elucidation.
 - ^1H NMR: The spectrum will show characteristic signals for the aromatic protons (multiplet, ~7.2-7.4 ppm), the methine proton adjacent to the hydroxyl group (CH-OH), and the methylene protons of the aminoethyl chain (CH₂-NH₂). Protonation of the amine in the HCl salt will cause a downfield shift of adjacent protons and may lead to broader signals.
 - ^{13}C NMR: The spectrum will display distinct peaks for each unique carbon, including the carbons of the phenyl ring, the benzylic carbon bearing the hydroxyl group (~70 ppm), and the aminomethyl carbon.[1]

- Infrared (IR) Spectroscopy: The IR spectrum provides information on functional groups. Key absorptions include a broad O-H stretch ($\sim 3300 \text{ cm}^{-1}$), N-H stretches (also in the 3300 cm^{-1} region, may be sharp or broad), C-H stretches from the aromatic ring ($>3000 \text{ cm}^{-1}$) and the alkyl chain ($<3000 \text{ cm}^{-1}$), and C=C stretches from the phenyl ring ($\sim 1600 \text{ cm}^{-1}$).
- Mass Spectrometry (MS): MS is used to confirm the molecular weight. For the free base, the molecular ion peak $[\text{M}]^+$ would be observed at $\text{m/z } 137.18$. For the HCl salt, analysis would typically show the protonated molecule $[\text{M}+\text{H}]^+$ of the free base at $\text{m/z } 138.19$.

Enantioselective Synthesis and Workflow

Achieving high enantiomeric purity is the central challenge in producing (R)-(-)-2-Amino-1-phenylethanol. Resolution of racemic mixtures is often inefficient, making asymmetric synthesis the preferred industrial and laboratory approach.^[7] The goal is to obtain a high enantiomeric excess (ee), which is a measure of the purity of the chiral substance.^[1]

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Caption: General workflow for the enantioselective synthesis of **(R)-(-)-2-Amino-1-phenylethanol HCl**.

Experimental Protocol: Asymmetric Reduction

This protocol is based on the enantioselective oxazaborolidine-catalyzed borane reduction of 2-chloroacetophenone, which yields the corresponding chiral chloro-alcohol intermediate with high enantioselectivity.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Objective: To synthesize (R)-2-chloro-1-phenylethanol, the precursor to (R)-2-amino-1-phenylethanol.

Materials:

- 2-chloroacetophenone (phenacyl chloride)
- (R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][\[1\]](#)[\[7\]](#)[\[8\]](#)oxazaborole (CBS catalyst)
- Borane-tetrahydrofuran complex ($\text{BH}_3\cdot\text{THF}$) or Borane-dimethyl sulfide complex ($\text{BH}_3\cdot\text{DMS}$)
- Anhydrous Tetrahydrofuran (THF)
- Methanol
- 30% Ammonium Hydroxide (NH_4OH)

Step-by-Step Methodology:

- **Reaction Setup:** Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroacetophenone (1 equivalent) and the CBS catalyst (0.003-0.1 equivalents) in anhydrous THF to make a ~1 M solution.
- **Reduction:** Cool the solution to 0-5 °C. Slowly add $\text{BH}_3\cdot\text{THF}$ (0.6 equivalents) dropwise over 30-60 minutes, maintaining the temperature. The stoichiometry is critical; an excess of borane can reduce the catalyst and lower the enantioselectivity.
- **Monitoring and Quenching:** Monitor the reaction by TLC or HPLC. Once the starting material is consumed (typically 1-2 hours), quench the reaction by the slow, careful addition of methanol at 0 °C.

- **Workup:** Allow the mixture to warm to room temperature. Remove the solvents under reduced pressure. The resulting crude (R)-2-chloro-1-phenylethanol can be purified by chromatography if necessary, but is often used directly in the next step. The enantiomeric excess at this stage is typically 93-97% ee.[6][7][8]
- **Amination:** Dissolve the crude chloro-alcohol in methanol and add a large excess of 30% aqueous ammonium hydroxide. Stir at room temperature for 48-72 hours.[6]
- **Isolation:** Evaporate the solvents. The resulting crude (R)-2-amino-1-phenylethanol can be isolated and purified.
- **Salt Formation:** To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., isopropanol or diethyl ether) and treat with a stoichiometric amount of HCl (as a solution in the same solvent or as gas). The hydrochloride salt will typically precipitate and can be collected by filtration.

Analytical Quality Control: Purity and Enantiomeric Excess

Verifying both chemical and stereochemical purity is a non-negotiable step in quality control.

Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers to determine the ee.[1] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Objective: To separate and quantify the (R) and (S) enantiomers of 2-amino-1-phenylethanol.

Instrumentation & Columns:

- HPLC system with a UV detector (e.g., Agilent 1260 Infinity).[9]
- Chiral Stationary Phase Column: Cyclofructan-based or polysaccharide-based (cellulose/amylase) columns are effective for primary amines.[9][10]

Methodology:

- Sample Preparation: Prepare a standard solution of the racemic compound and a separate solution of the synthesized sample in the mobile phase or a compatible solvent (e.g., ethanol) at a concentration of ~1 mg/mL.[9]
- Mobile Phase Selection (The Causality):
 - Normal Phase: A common choice is a mixture of hexane and an alcohol modifier like ethanol or isopropanol (e.g., 80:20 v/v Hexane:EtOH).[9]
 - Polar Organic Mode: Acetonitrile with a methanol modifier can also be effective.[9]
 - Additives are Key: The primary amine group can cause peak tailing due to strong interaction with residual silanols on the silica support. To create sharp, symmetrical peaks, it is crucial to add acidic and basic modifiers to the mobile phase. A combination of trifluoroacetic acid (TFA, ~0.3%) and triethylamine (TEA, ~0.2%) is highly effective.[9] The TFA protonates the amine, reducing tailing, while the TEA competes for active sites on the stationary phase. This combination provides excellent selectivity and peak shape.[9]
- Chromatographic Conditions:
 - Flow Rate: 1.0 - 2.0 mL/min for analytical columns (e.g., 4.6 mm ID).[9]
 - Column Temperature: 30 °C.[9]
 - Detection Wavelength: ~254 nm, where the phenyl group absorbs.
 - Injection Volume: 5 µL.[9]
- Analysis:
 - First, inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to confirm resolution.
 - Next, inject the synthesized sample.

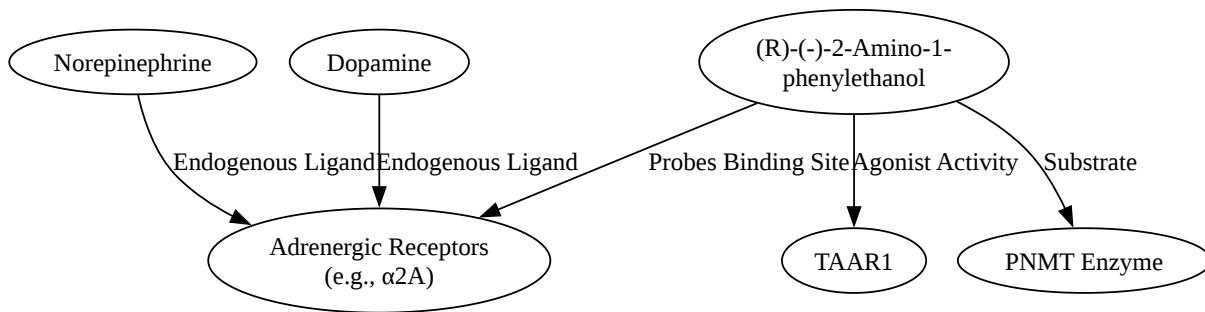
- Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: ee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

Pharmacological Context and Applications

The utility of **(R)-(-)-2-Amino-1-phenylethanol HCl** in drug development stems from its structural similarity to key neurotransmitters and its function as a versatile chiral scaffold.

Relationship to Endogenous Catecholamines

The core phenylethanolamine structure is the backbone of norepinephrine and epinephrine.[\[11\]](#) [\[12\]](#) This makes (R)-(-)-2-Amino-1-phenylethanol a valuable tool for probing the structure and function of adrenergic receptors.[\[1\]](#) The (1R)-configuration is known to be critical for direct-acting activity at these receptors.[\[13\]](#) Studies have used this compound to map the binding sites of the human α 2A-adrenoceptor.[\[1\]](#) Furthermore, it shows agonist activity at the trace amine-associated receptor 1 (TAAR1), a receptor involved in neuromodulation.[\[1\]](#)



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Caption: Pharmacological context of (R)-(-)-2-Amino-1-phenylethanol.

Application as a Chiral Building Block

The true power of this molecule lies in its role as a starting material for more complex chiral molecules.[\[1\]](#) Its bifunctional nature (amino and hydroxyl groups) provides convenient handles for derivatization.[\[1\]](#)

- Beta-Blockers: The β -amino alcohol framework is fundamental to the activity of many beta-blockers used to treat cardiovascular conditions. The (R)-configuration is often crucial for efficacy.[1]
- DNA Gyrase Inhibitors: In the development of new antibiotics, chirality plays a significant role in the potency of DNA gyrase inhibitors. The (R)-enantiomer of certain quinolone agents has been shown to be more potent than its counterpart, making **(R)-(-)-2-Amino-1-phenylethanol HCl** a valuable starting scaffold.[1]
- Heterocyclic Synthesis: It is used as a chiral auxiliary or precursor in the stereocontrolled synthesis of complex heterocyclic structures, such as tetrahydro- β -carbolines, which are found in many bioactive alkaloids.[1]

Safety and Handling

Proper handling is essential to ensure laboratory safety.

- Hazards: The compound is harmful if swallowed or inhaled and causes serious eye irritation. It may also cause an allergic skin reaction.[7]
- Precautions: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[7]
- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. Recommended storage temperature is between 10°C and 25°C.[7]

Conclusion

(R)-(-)-2-Amino-1-phenylethanol hydrochloride is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical and chemical sciences. Its value is intrinsically linked to its defined stereochemistry, which allows for the rational design and synthesis of enantiomerically pure molecules with specific biological functions. A comprehensive understanding of its properties, from its spectroscopic signature to its behavior in asymmetric reactions and analytical systems, is crucial for any scientist aiming to leverage its full potential in research and development.

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- To cite this document: BenchChem. [Introduction: The Significance of Chirality and Structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098687#r-2-amino-1-phenylethanol-hcl-chemical-properties>]

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